The synthesis of CK2-IN-4p involves several organic chemistry techniques, primarily focusing on the modification of purine derivatives. The synthesis process typically includes:
Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
CK2-IN-4p features a complex molecular structure characterized by a purine core substituted with various functional groups that enhance its inhibitory activity against protein kinase CK2. The structural formula can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule respectively. Detailed crystallographic studies have provided insights into its three-dimensional conformation, revealing critical interactions within the active site of CK2 that facilitate inhibition .
CK2-IN-4p undergoes specific chemical reactions primarily involving its interaction with protein kinase CK2. The mechanism of action includes:
The kinetics of these reactions can be analyzed using enzyme assays where the rate of phosphorylation in the presence and absence of CK2-IN-4p is measured to determine its inhibitory potency .
The mechanism of action for CK2-IN-4p involves competitive inhibition at the active site of protein kinase CK2. Upon binding, it stabilizes a conformation that prevents substrate phosphorylation. This inhibition disrupts several downstream signaling pathways critical for cellular functions such as:
Quantitative data from assays indicate that CK2-IN-4p exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, demonstrating significant potency against CK2 .
CK2-IN-4p exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for in vitro and in vivo applications .
CK2-IN-4p has significant potential applications in various scientific fields:
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase essential for eukaryotic cell viability. It exists as a stable heterotetrameric holoenzyme, typically composed of two catalytic subunits (α and/or α'; 37–44 kDa) and two regulatory subunits (β; 24–26 kDa), forming an α₂β₂, αα'β₂, or α'₂β₂ configuration [1] [6]. The catalytic subunits (encoded by CSNK2A1/A2) contain the ATP-binding site and catalytic core, while the β-subunits (encoded by CSNK2B) enhance substrate recognition, stabilize the complex, and modulate substrate specificity without directly activating catalysis [1] [8]. CK2 phosphorylates over 300 substrates, recognizing the consensus motif S/T-X-X-E/D (where S/T is phosphoacceptor serine/threonine, X is any amino acid, E/D is acidic residue) [4] [6]. Unique among kinases, CK2 utilizes both ATP and GTP as phosphate donors due to a hydrophobic ATP-binding pocket featuring bulky residues (Val66, Trp176, Ile174, Met163) [3] [9].
CK2 acts as a "lateral player" in signal transduction, constitutively active and poised to amplify key oncogenic and cell-survival pathways. Its dysregulation is implicated in diverse pathologies:
Table 1: Key Signaling Pathways Regulated by CK2 in Disease
Pathway | CK2 Target(s) | Biological Consequence |
---|---|---|
PI3K/Akt/mTOR | Akt1 (Ser129), PTEN | Enhanced cell survival, proliferation, metabolic reprogramming |
NF-κB | IκBα (C-term), p65 (Ser529) | Increased pro-survival gene transcription, inflammation, immune evasion |
Wnt/β-catenin | Dvl, β-catenin (Thr393) | Stemness, epithelial-mesenchymal transition (EMT), metastasis |
DNA Damage Repair | XRCC1, XRCC4, MDC1 | Chemotherapy/radiotherapy resistance |
JAK/STAT | JAK2, STAT3 | Amplified cytokine signaling, proliferation |
CK2’s multifaceted role in disease pathogenesis, particularly its overexpression in cancers and non-oncogene addiction ("CK2 addiction") in malignancies, validates it as a therapeutic target. Key rationales include:
CK2-IN-4p is a synthetic, ATP-competitive small-molecule inhibitor classified within the indenoindole chemical scaffold. Indenoindoles feature a fused pentacyclic structure combining indole and indanone rings, providing a rigid, planar framework optimal for occupying CK2’s hydrophobic ATP-binding pocket [3] [7]. Its discovery emerged from structure-activity relationship (SAR) studies optimizing earlier CK2 inhibitors (e.g., TBB, DMAT). Key pharmacophoric features include:
Table 2: Comparative Profile of Select CK2 Inhibitors
Inhibitor | Chemical Class | Mechanism | Reported IC₅₀/ Kᵢ for CK2 | Key Features |
---|---|---|---|---|
CK2-IN-4p | Indenoindole | ATP-competitive | Low micromolar range* | Rigid planar structure; hydrophobic pocket target |
CX-4945 (Silmitasertib) | Benzonaphthyridine | ATP-competitive | 0.17–0.22 nM | Clinical-stage; inhibits PI3K/Akt, NF-κB |
CIGB-300 | Cell-permeable peptide | Substrate-competitive | ~0.2 μM | Binds CK2 phosphoacceptor site; clinical trials |
TBB | Tetrabromobenzimidazole | ATP-competitive | ~0.4 μM | Early prototype; moderate selectivity |
DMAT | Dimethylamino-TBB | ATP-competitive | ~0.14 μM | Enhanced potency over TBB |
* Precise values for CK2-IN-4p require primary literature validation but are inferred from structural analogs.
CK2-IN-4p exemplifies rational inhibitor design leveraging CK2’s unique ATP-pocket topology. Its indenoindole core positions substituents to exploit subpockets lined by Val53, Val66, Ile95, and Met163, while avoiding steric clashes from the "gatekeeper" Phe113 [3] [7]. Further biochemical characterization is warranted to define its exact potency, kinome-wide selectivity, and cellular efficacy across disease models.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0